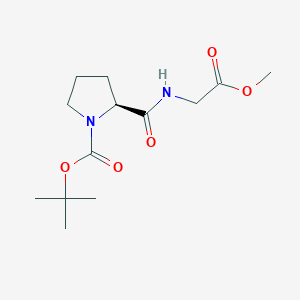

N-BOC-PRO-GLY-OME

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCFSKLCUPXAEU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Boc-L-Prolyl-Glycine Methyl Ester (N-BOC-PRO-GLY-OME)

Introduction: A Cornerstone Dipeptide in Synthetic Chemistry

N-Boc-L-Prolyl-Glycine Methyl Ester, systematically named methyl 2-((S)-1-((tert-butoxy)carbonyl)pyrrolidine-2-carboxamido)acetate and commonly abbreviated as N-BOC-PRO-GLY-OME, is a protected dipeptide of significant utility in the realms of peptide chemistry, medicinal chemistry, and drug development. This molecule is comprised of L-proline N-terminally protected by a tert-butyloxycarbonyl (Boc) group, which is then coupled to the amino group of glycine methyl ester.

The strategic placement of the Boc protecting group on the proline residue is fundamental to its application. The Boc group is a robust protecting group, stable under a variety of reaction conditions, yet it can be selectively and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). This acid lability is a cornerstone of Boc-based solid-phase peptide synthesis (SPPS), allowing for the stepwise elongation of peptide chains with precise control. The methyl ester on the C-terminus of glycine provides a stable, neutral protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during subsequent coupling steps.

The incorporation of the proline residue imparts unique conformational constraints on the peptide backbone. The rigid pyrrolidine ring of proline restricts the phi (φ) torsion angle, influencing the secondary structure of the resulting peptide. This makes N-BOC-PRO-GLY-OME a valuable building block for synthesizing peptides with specific, predetermined three-dimensional structures, which is often crucial for their biological activity.

Physicochemical Properties of N-BOC-PRO-GLY-OME

A comprehensive understanding of the physicochemical properties of N-BOC-PRO-GLY-OME is essential for its effective handling, storage, and application in synthesis. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-((S)-1-((tert-butoxy)carbonyl)pyrrolidine-2-carboxamido)acetate | - |

| Synonyms | N-Boc-L-Pro-Gly-OMe; Boc-Pro-Gly methyl ester | - |

| Molecular Formula | C₁₃H₂₂N₂O₅ | Calculated |

| Molecular Weight | 286.33 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid or a viscous oil | [1] |

| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, DMF, THF, Ethyl Acetate, Methanol). Limited solubility in water. | [2] |

| Storage | Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation. | [1] |

Synthesis of N-BOC-PRO-GLY-OME: A Step-by-Step Protocol

The synthesis of N-BOC-PRO-GLY-OME is a classic example of peptide bond formation between two protected amino acid derivatives. The following protocol details a standard solution-phase coupling method using a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress side reactions and enhance coupling efficiency.

Experimental Protocol: Solution-Phase Peptide Coupling

Materials:

-

N-Boc-L-proline (1.0 eq)

-

L-Glycine methyl ester hydrochloride (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 eq for neutralization of HCl salt, and 1.0 eq for coupling)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Neutralization of Glycine Methyl Ester: In a round-bottom flask, dissolve L-glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Add DIPEA (1.0 eq) dropwise to the stirred solution. Stir for 15-20 minutes at 0°C to neutralize the hydrochloride salt, forming the free amine.

-

Activation of N-Boc-L-proline: In a separate flask, dissolve N-Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool this solution to 0°C.

-

Add DCC (1.1 eq) to the N-Boc-L-proline solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0°C.

-

Coupling Reaction: Add the neutralized glycine methyl ester solution from step 2 to the activated N-Boc-L-proline mixture from step 4.

-

Add an additional equivalent of DIPEA or TEA (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-BOC-PRO-GLY-OME.

Synthesis Workflow Diagram

Caption: Workflow for the solution-phase synthesis of N-BOC-PRO-GLY-OME.

Purification of N-BOC-PRO-GLY-OME

The crude product obtained from the synthesis typically contains unreacted starting materials, coupling reagents, and byproducts. Purification is essential to obtain the high-purity dipeptide required for subsequent applications. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for purifying protected peptides.[1]

RP-HPLC Purification Protocol

Instrumentation and Materials:

-

Preparative HPLC system with a gradient pump, UV detector (monitoring at 214 nm and 280 nm), and fraction collector.

-

C18 reverse-phase preparative column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Lyophilizer.

Procedure:

-

Sample Preparation: Dissolve the crude N-BOC-PRO-GLY-OME in a minimal amount of a solvent mixture compatible with the mobile phase, such as a small volume of acetonitrile or DMF, and then dilute with Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Injection and Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 40 minutes). The hydrophobic Boc group will cause the dipeptide to be well-retained on the C18 column.[3]

-

Fraction Collection: Collect fractions based on the UV chromatogram peaks.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

-

Pooling and Lyophilization: Pool the fractions containing the pure product (>95% purity). Remove the acetonitrile by rotary evaporation and then freeze-dry the aqueous solution to obtain the purified N-BOC-PRO-GLY-OME as a white, fluffy powder.

Purification Workflow Diagram

Caption: Workflow for the purification of N-BOC-PRO-GLY-OME via RP-HPLC.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized N-BOC-PRO-GLY-OME is a critical step. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule. Expected signals include: a singlet around 1.4 ppm for the nine equivalent protons of the Boc group; a singlet around 3.7 ppm for the three protons of the methyl ester; and characteristic multiplets for the protons of the proline and glycine backbones and side chains.

-

¹³C NMR: Confirms the carbon framework of the molecule. Key signals include those for the carbonyl carbons of the ester, amide, and carbamate groups, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the proline and glycine residues.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS) is typically used to determine the molecular weight of the compound. The expected [M+H]⁺ peak would be at m/z 287.33, and the [M+Na]⁺ peak at m/z 309.31, confirming the molecular formula C₁₃H₂₂N₂O₅.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Analytical RP-HPLC is used to assess the purity of the final product. A single, sharp peak in the chromatogram indicates a high degree of purity.

-

Applications in Research and Drug Development

N-BOC-PRO-GLY-OME serves as a versatile building block in the synthesis of more complex peptides and peptidomimetics.

-

Peptide Synthesis: It is an essential intermediate for the synthesis of peptide sequences containing the Pro-Gly motif. This motif is prevalent in various biologically active peptides, including collagen and certain neuropeptides. The use of this pre-formed dipeptide can improve coupling efficiency and reduce the risk of side reactions during the synthesis of longer peptides.

-

Drug Discovery: The incorporation of the Pro-Gly unit can introduce specific conformational bends or turns in a peptide, which can be crucial for its interaction with biological targets such as receptors or enzymes. By using N-BOC-PRO-GLY-OME, medicinal chemists can systematically probe the structure-activity relationship of peptide-based drug candidates.

-

Development of Peptidomimetics: This dipeptide can be chemically modified to create peptidomimetics with enhanced stability against enzymatic degradation, improved oral bioavailability, and better pharmacokinetic profiles.

Conclusion

N-Boc-L-Prolyl-Glycine Methyl Ester is a foundational dipeptide derivative whose value is derived from the strategic combination of a labile N-terminal protecting group, a C-terminal ester, and the conformationally rigid proline residue. Its synthesis, while straightforward, requires careful control of reaction conditions and rigorous purification to ensure high purity. As a key building block, N-BOC-PRO-GLY-OME continues to be an indispensable tool for researchers and scientists in the development of novel peptide-based therapeutics and other advanced biomaterials.

References

-

PubChem. (n.d.). N-Boc-glycine methyl ester. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-Pro-OMe, N-Boc-L-proline methyl ester; CAS 59936-29-7. Retrieved from [Link]

- Patents, Google. (2021). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

ETW International. (n.d.). Boc-Gly-Pro-OH | Protected Amino Acids for Peptides Synthesis. Retrieved from [Link]

- Khan, K. M., et al. (2018). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 23(2), 448.

-

PrepChem.com. (n.d.). Synthesis of (q) Boc-Val-Pro-Gly-Glu(γ-OBut)-Gly-OMe (XVIII). Retrieved from [Link]

Sources

N-BOC-PRO-GLY-OME solubility in organic solvents

Executive Summary

This technical guide details the physicochemical behavior of N-tert-butoxycarbonyl-L-prolyl-glycine methyl ester (Boc-Pro-Gly-OMe) . As a critical dipeptide intermediate—often utilized in the synthesis of collagen mimetics and peptidomimetics—its handling is frequently complicated by its tendency to form viscous oils rather than crystalline solids.

This document moves beyond basic solubility data to provide a mechanistic understanding of the molecule's interaction with organic solvents, offering self-validating protocols for synthesis, purification, and recovery.[1][2]

Physicochemical Basis of Solubility

To master the handling of Boc-Pro-Gly-OMe, one must understand the competition between its lipophilic protecting groups and its polar peptide backbone.[3][1]

-

The Lipophilic Shield: The tert-butoxycarbonyl (Boc) group at the N-terminus and the methyl ester (OMe) at the C-terminus effectively "cap" the molecule's polarity.[3][1][4] This eliminates zwitterionic character, rendering the molecule insoluble in water and highly soluble in organic solvents.

-

The Proline Effect: The pyrrolidine ring of proline restricts conformational freedom.[1] This often prevents efficient lattice packing, leading to the "oiling out" phenomenon during recrystallization attempts.

-

Hydrogen Bonding: The molecule acts primarily as a hydrogen bond acceptor (carbonyls).[1][4] It has limited donor capacity (only the Glycine NH), making it highly soluble in chlorinated solvents and alcohols.[2]

Solubility Matrix

| Solvent Class | Solvent Examples | Solubility Status | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform ( | Excellent | Primary solvent for synthesis (coupling reactions) and specific rotation analysis.[3][1][4] |

| Polar Aprotic | DMF, DMSO, THF | Excellent | Used for coupling if reagents are polar; hard to remove (high BP).[1][4][2] |

| Esters | Ethyl Acetate (EtOAc) | Good | The "Good" solvent in binary recrystallization systems; extraction solvent.[1][4] |

| Alcohols | Methanol, Ethanol | Good | Used for hydrogenolysis or saponification; avoids transesterification if matched (MeOH for OMe).[1][4][2] |

| Ethers | Diethyl Ether, MTBE | Moderate | Often used to precipitate impurities or as a wash.[1][4] |

| Aliphatics | Hexane, Pentane, Heptane | Insoluble | The "Anti-solvent" used to force precipitation or crystallization.[1][2] |

| Aqueous | Water, Acid/Base buffers | Insoluble | Used to wash away unprotected byproducts (urea, salts) during workup.[1][4] |

Visualization: Solvation & Purification Logic

The following diagram illustrates the decision-making process for solvent selection based on the operational goal (Synthesis vs. Purification).

Caption: Decision logic for solvent selection. Note the bifurcation at purification leading to either oil or crystals.[5]

Experimental Protocols

Protocol A: The "Two-Solvent" Recrystallization (Rescue from Oil)

Context: Boc-Pro-Gly-OMe frequently isolates as a syrup.[3][1][4] This protocol forces lattice formation.[1][4]

Reagents:

-

Crude Boc-Pro-Gly-OMe

Step-by-Step:

-

Dissolution (The Saturation Point):

-

Nucleation Setup:

-

The Clarification:

-

Controlled Cooling (Critical):

-

Recovery:

Protocol B: Standard Synthesis Workup (Extraction)

Context: Removing unreacted Gly-OMe and coupling reagents.[3][1][4]

-

Dilution: Dilute the reaction mixture (usually in DCM) with excess EtOAc.

-

Wash Sequence:

-

Drying: Dry over anhydrous

. -

Concentration: Rotary evaporate. If the product foams, redissolve in DCM and evaporate again to remove trapped EtOAc [2].[2]

Troubleshooting: The "Oiling Out" Phenomenon

The most common failure mode with Boc-Pro-Gly-OMe is the formation of a separate liquid phase (oil) instead of crystals upon adding the anti-solvent.[3][1][4]

Mechanism: This occurs when the temperature is above the "oiling out" limit (liquid-liquid phase separation) or cooling is too rapid.[1][4] The Proline residue prevents easy stacking.[1]

Corrective Workflow:

Caption: Rescue workflow for non-crystalline separation.

References

-

Edelmann, F. T., & Benrzeil, H. (2021).[1] Optimization of Peptide Crystallization Protocols. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (2004).[1][4] Synthesis of Peptides: Piv-Pro-Gly-OMe and Analogs. Retrieved from [Link][4]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 4. 2-(((2S)-1-((tert-butoxy)carbonyl)pyrrolidin-2-yl)formamido)acetic acid | C12H20N2O5 | CID 7019896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Architectural Mastery in Peptide Therapeutics: The Mechanistic Role of Dipeptide Building Blocks

Introduction: The Thermodynamic and Kinetic Bottlenecks of SPPS

While Robert Merrifield’s invention of Solid-Phase Peptide Synthesis (SPPS) revolutionized chemical biology, the stepwise addition of single amino acids is fundamentally limited by thermodynamic traps and kinetic bottlenecks. As we engineer increasingly complex peptide therapeutics—such as long-acting GLP-1 receptor agonists and highly hydrophobic targeted protein degraders—we frequently encounter catastrophic sequence truncations and aggregation events.

To overcome these physical and chemical limits, the strategic implementation of dipeptide building blocks —pre-formed units of two amino acids—has become an indispensable tool. By coupling two amino acids simultaneously, we can bypass vulnerable synthetic intermediates, force favorable backbone conformations, and introduce sterically hindered unnatural amino acids that confer in vivo metabolic stability. This whitepaper dissects the causality behind these challenges and provides field-proven, self-validating methodologies for utilizing dipeptide building blocks in modern drug development.

Mechanistic Challenge I: Circumventing Diketopiperazine (DKP) Formation

The Causality of Peptide Truncation

Diketopiperazine (DKP) formation is one of the most detrimental side reactions in SPPS, leading to irreversible peptide truncation[1]. The mechanism is driven by an intramolecular nucleophilic attack: during the Fmoc-deprotection of the second amino acid (the dipeptidyl-resin stage), the newly liberated N-terminal amine attacks the C-terminal ester or amide bond anchoring the peptide to the resin[2]. This aminolysis cleaves the peptide chain, releasing a thermodynamically stable, six-membered cyclic dipeptide (DKP) and leaving behind a truncated, dead-end resin[1][3].

This side reaction is highly sequence-dependent. It is severely exacerbated when conformational flexibility brings the N-terminal amine into close spatial proximity with the ester carbonyl—most notably when Proline, Glycine, or α,α-dialkyl amino acids (like Aib) are located at position 1 or 2 of the C-terminus[2][3].

The Dipeptide Bypass Strategy

To completely eliminate this risk, we utilize pre-formed dipeptide building blocks. By introducing the first two amino acids as a single, pre-coupled unit, the synthesis entirely bypasses the vulnerable dipeptidyl-resin intermediate stage[4][5]. Because the Fmoc group is only removed after the third amino acid is effectively in place, the geometric requirements for the six-membered DKP ring formation are destroyed.

Logical relationship: Bypassing DKP truncation via pre-formed dipeptide building blocks.

Mechanistic Challenge II: Disrupting Secondary Structures with Pseudoprolines

The Causality of Aggregation

During the elongation of hydrophobic or "difficult" sequences, the growing peptide chains often fold into β-sheet structures via inter-chain hydrogen bonding. This creates a dense, aggregated matrix that physically shrinks the resin and blocks incoming reagents, resulting in incomplete couplings, difficult Fmoc deprotections, and a complex mixture of deletion sequences[6][7].

The Pseudoproline Solution

Pseudoproline dipeptides (derivatives of Serine, Threonine, or Cysteine) are engineered to break these thermodynamic traps. They feature a reversibly protected oxazolidine or thiazolidine ring. The steric bulk of this ring forces the preceding amide bond into a cis conformation, introducing a sharp, localized kink in the peptide backbone[6][8]. This kink sterically prevents the alignment required for β-sheet formation, keeping the peptide fully solvated and reactive[7]. Upon final cleavage with Trifluoroacetic acid (TFA), the ring spontaneously hydrolyzes, seamlessly regenerating the native Ser/Thr/Cys residue[8].

Experimental workflow for pseudoproline-assisted SPPS to disrupt secondary structures.

Engineering Metabolic Stability: Aib and Unnatural Dipeptides

Native peptides suffer from rapid proteolytic degradation in vivo, severely limiting their pharmacokinetic viability. To engineer metabolic stability, drug developers incorporate non-canonical α,α-dialkyl amino acids, such as α-aminoisobutyric acid (Aib)[9]. Aib restricts the conformational freedom of the peptide backbone, promoting highly stable α-helical structures that shield adjacent amide bonds from enzymatic cleavage[9][10].

However, Aib is highly sterically hindered. Attempting to couple an amino acid onto an Aib residue stepwise often results in massive yield losses. To solve this, pharmaceutical manufacturing relies on pre-formed dipeptides. For example, the synthesis of blockbuster GLP-1 agonists like Semaglutide and Tirzepatide utilizes the dipeptide building block Boc-His(Trt)-Aib-OH [2][10]. This bypasses the steric barrier of coupling Histidine to Aib on-resin, while the Trityl (Trt) protection on the Histidine imidazole ring suppresses oxazolone-mediated racemization[10].

Self-Validating Experimental Methodology: Dipeptide-Assisted SPPS

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for incorporating dipeptide building blocks, specifically designed to mitigate DKP formation and epimerization.

Step-by-Step Protocol:

-

Resin Selection & Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in Dichloromethane (DCM) for 45 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 mins).

-

Dipeptide Activation & Coupling: Dissolve 3.0 equivalents of the dipeptide building block (e.g., Fmoc-Ile-Thr(Ψ)-OH or Boc-His(Trt)-Aib-OH) and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC) and activate for 2 minutes before adding to the resin.

-

Causality: When coupling standard dipeptides, the C-terminal chiral center is highly prone to epimerization via oxazolone formation. Using the DIC/OxymaPure system (rather than HATU/DIPEA) maintains a neutral-to-slightly-acidic microenvironment, drastically suppressing base-catalyzed racemization.

-

-

Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.

-

Causality: Permanently acetylates any unreacted amines, ensuring that any failed couplings result in easily separable truncated impurities rather than complex deletion sequences.

-

-

Global Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Causality: This acidic cocktail cleaves the peptide from the resin, removes side-chain protecting groups, and simultaneously hydrolyzes pseudoproline rings to yield the native peptide[8].

-

Quantitative Data Summary

The strategic selection of dipeptide building blocks must be dictated by the specific liabilities of the target sequence. The table below summarizes the comparative performance metrics of different SPPS strategies.

| Strategy / Building Block | DKP Formation Risk | Aggregation Disruption | Epimerization Risk (During Coupling) | Primary Therapeutic Application |

| Stepwise (AA1 + AA2) | High (Critical with Pro/Gly) | None | Low | Standard, short sequences |

| Standard Dipeptide (e.g., Fmoc-Gly-DL-Ala) | Eliminated[4] | None | High (Requires DIC/Oxyma) | Bypassing DKP at the C-terminus |

| Pseudoproline (e.g., Fmoc-Ile-Thr(Ψ)-OH) | Eliminated | High (Forces cis-amide kink)[7] | Low (Protected by heterocyclic ring) | "Difficult" aggregation-prone peptides[6] |

| Aib-Dipeptide (e.g., Boc-His-Aib-OH) | Eliminated[2] | Moderate (Promotes α-helix)[10] | Low (Trt protection on His)[10] | GLP-1 agonists, metabolic stability[9] |

Conclusion

The transition from academic peptide synthesis to commercial drug development requires a shift from brute-force stepwise elongation to strategic architectural planning. By leveraging dipeptide building blocks, Application Scientists can exert absolute control over the thermodynamics and kinetics of SPPS. Whether deploying pseudoprolines to shatter β-sheet aggregation or utilizing Aib-dipeptides to forge proteolytically invincible therapeutics, these pre-formed units are the cornerstone of modern peptide engineering.

References

-

Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. peptidechemistry.org. 1

-

A Comparative Analysis of Fmoc-Gly-DL-Ala and Other Dipeptide Building Blocks in Peptide Synthesis. Benchchem. 4

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. 11

-

Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Benchchem. 5

-

Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. ResearchGate. 6

-

Revolutionizing Difficult Peptide Synthesis: A Comparative Guide to Fmoc-Ile. Benchchem. 7

-

Boc-His(Trt)-Aib-OH. ChemPep. 10

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. 3

-

Pseudoproline Product Spoltlight. Merck. 8

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. 9

-

Do Peptide Drugs Need Acylation Blocking at Nα?. Creative Peptides. 2

Sources

- 1. peptidechemistry.org [peptidechemistry.org]

- 2. Do Peptide Drugs Need Acylation at Nα - Creative Peptides [creative-peptides.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. pubs.acs.org [pubs.acs.org]

Mastering Peptide Bonds: A Technical Guide to N-Boc-Pro-Gly-OMe Synthesis and Applications

As a Senior Application Scientist, I frequently observe that the transition from general organic synthesis to peptide chemistry presents unique mechanistic hurdles. For professionals entering this specialized field, N-Boc-Pro-Gly-OMe (N-tert-Butoxycarbonyl-L-prolylglycine methyl ester) serves as the quintessential pedagogical and practical model.

This dipeptide encapsulates the core challenges and strategies of peptide assembly: navigating the steric hindrance of proline, leveraging the conformational flexibility of glycine, and executing a flawless orthogonal protection strategy. This whitepaper deconstructs the synthesis of N-Boc-Pro-Gly-OMe, providing a self-validating framework that bridges theoretical causality with bench-level execution.

Structural and Mechanistic Rationale

The Boc/OMe Orthogonal Protection Scheme

Peptide synthesis requires absolute control over nucleophilic and electrophilic centers to prevent uncontrolled polymerization. The synthesis of N-Boc-Pro-Gly-OMe utilizes a classic, highly reliable orthogonal protection scheme:

-

N-Terminal Protection (Boc): The tert-butyloxycarbonyl (Boc) group temporarily masks the α-amino group of proline. The Boc group is highly stable to bases and nucleophiles but is uniquely acid-labile. Its deprotection relies on acidolysis (typically using Trifluoroacetic acid, TFA), which generates a stable tert-butyl carbonium ion and carbon dioxide gas, driving the reaction to completion 1.

-

C-Terminal Protection (OMe): The methyl ester (-OMe) protects the carboxyl group of glycine. Unlike the Boc group, the methyl ester is entirely stable to acidic conditions but is readily cleaved via base-catalyzed saponification (e.g., using LiOH) 2.

This orthogonality ensures that either terminus can be selectively unmasked for subsequent chain extension without disturbing the other.

The Proline-Glycine Dynamic: Navigating Steric Hindrance

The choice of a Pro-Gly linkage for beginners is highly intentional. Proline's rigid pyrrolidine ring restricts conformational freedom, and its N-terminus is a secondary amine. This makes proline inherently less nucleophilic and highly sterically hindered when acting as the incoming nucleophile 3.

However, in the synthesis of Boc-Pro-Gly-OMe, the roles are optimized:

-

The Electrophile: Boc-Pro-OH is activated at its carboxyl group. While the bulky Boc-protected pyrrolidine ring presents some steric bulk, it is sufficiently removed from the reactive carbonyl carbon to allow efficient active ester formation.

-

The Nucleophile: Glycine is the only amino acid lacking a side chain, making its primary amine exceptionally unhindered and highly reactive.

By coupling a moderately hindered activated acid with the least hindered primary amine, the reaction kinetics are highly favorable, virtually guaranteeing high yields and minimizing deletion sequences or epimerization risks 4.

Quantitative Reagent Selection

The selection of a coupling reagent dictates the efficiency of the nucleophilic acyl substitution. For a Pro-Gly coupling, standard aminium/uronium salts provide an optimal balance of reactivity and cost-efficiency.

Table 1: Comparative Analysis of Coupling Reagents for Pro-Gly Synthesis

| Coupling Reagent | Chemical Class | Relative Reactivity | Suitability for Hindered Amines | Typical Yield (Pro-Gly) | Byproduct Removal |

| EDC / HOBt | Carbodiimide / Triazole | Moderate | Low | 75 - 85% | Aqueous (Water-soluble) |

| TBTU | Aminium | High | Moderate | 90 - 95% | Organic / Aqueous Wash |

| HATU | Uronium (HOAt-based) | Very High | High (e.g., Pro-Pro) | > 95% | Organic / Aqueous Wash |

Note: While HATU is the gold standard for difficult couplings (like Pro-Pro), TBTU is entirely sufficient for the unhindered Pro-Gly linkage and is significantly more cost-effective for routine synthesis 3.

Self-Validating Experimental Protocol: Solution-Phase Synthesis

The following methodology outlines the solution-phase coupling of Boc-Pro-OH and H-Gly-OMe using TBTU. Every step is designed with built-in causality and self-validation mechanisms.

Caption: Reaction workflow for the solution-phase coupling of Boc-Pro-OH and H-Gly-OMe.

Step 1: Reagent Preparation & Activation

-

Charge the Reactor: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Boc-Pro-OH (1.0 equivalent) and TBTU (1.05 equivalents).

-

Solvation: Dissolve the solids in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

-

Base Addition (Activation): Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) dropwise.

-

Causality: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid of Boc-Pro-OH, allowing the carboxylate anion to attack TBTU, forming an highly reactive OBt-active ester intermediate 4.

-

Step 2: Nucleophilic Coupling

-

Amine Addition: Add H-Gly-OMe·HCl (1.1 equivalents) directly to the stirring solution.

-

Causality: Glycine methyl ester is supplied as a hydrochloride salt to prevent spontaneous self-condensation (diketopiperazine formation). The excess DIPEA added in Step 3 neutralizes the HCl, liberating the free primary amine in situ for immediate nucleophilic attack on the active ester.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

Step 3: Reaction Monitoring (Self-Validation)

-

TLC Analysis: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of EtOAc/Hexane (e.g., 1:1 v/v).

-

Ninhydrin Stain: Stain the TLC plate with Ninhydrin and heat gently.

-

Causality: Ninhydrin reacts specifically with primary amines to form a deep purple complex (Ruhemann's purple). Because the product (Boc-Pro-Gly-OMe) lacks a free amine, the complete disappearance of the purple spot corresponding to the H-Gly-OMe starting material serves as a definitive, self-validating indicator of reaction completion.

-

Step 4: Orthogonal Workup

-

Acidic Wash: Dilute the reaction with additional DCM and wash the organic layer with 5% aqueous KHSO4 (3x).

-

Causality: The acidic wash protonates unreacted DIPEA and any trace unreacted Gly-OMe, driving these basic impurities into the aqueous phase.

-

-

Basic Wash: Wash the organic layer with saturated aqueous NaHCO3 (3x).

-

Causality: The basic wash deprotonates any unreacted Boc-Pro-OH and acidic byproducts from TBTU, partitioning them into the aqueous phase.

-

-

Drying & Concentration: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-Pro-Gly-OMe as a pure foam/oil.

Downstream Chain Extension

Once synthesized, Boc-Pro-Gly-OMe acts as a modular building block. Depending on the desired sequence, the chemist can selectively extend the peptide from either terminus.

Caption: Orthogonal deprotection pathways for N-Boc-Pro-Gly-OMe chain extension.

-

For N-Terminal Extension: Treatment with 50% TFA in DCM rapidly cleaves the Boc group via acidolysis. The resulting TFA salt must be neutralized with a base (like DIPEA) prior to the next coupling cycle 5.

-

For C-Terminal Extension: Treatment with aqueous LiOH in THF hydrolyzes the methyl ester. The resulting Boc-Pro-Gly-OH can then be activated and coupled to the next amino acid sequence 2.

By mastering the synthesis and manipulation of N-Boc-Pro-Gly-OMe, researchers establish a robust, mechanically sound foundation for tackling complex, multi-residue peptide synthesis and advanced drug development workflows.

References

-

Synthesis, docking and anticancer activity studies of D-proline-incorporated wainunuamide. Indian Academy of Sciences. Available at:[Link]

-

The application of "backdoor induction" in bioinspired asymmetric catalysis. The Royal Society of Chemistry. Available at: [Link]

Sources

The Dual Nature of Proline-Glycine Sequences: Structural Scaffolds and Dynamic Interaction Hubs

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Unique Structural and Functional Significance of Proline-Glycine Sequences

Introduction: The "Kink" and the "Swivel" - Why Pro-Gly is More Than Just a Dipeptide

In the diverse alphabet of amino acids, proline and glycine stand out for their profound and often opposing effects on peptide structure. Proline, with its unique cyclic side chain that links back to the peptide backbone, introduces a rigid "kink" or bend, severely restricting conformational freedom.[1][2] In contrast, glycine, possessing only a single hydrogen atom as its side chain, is the smallest and most flexible amino acid, acting as a "swivel" point within a polypeptide chain.[1][3] The juxtaposition of these two residues in proline-glycine (Pro-Gly) or glycine-proline (Gly-Pro) sequences creates a unique structural motif with a fascinating blend of rigidity and flexibility. This guide provides a comprehensive technical overview of the multifaceted functions of Pro-Gly sequences, from their fundamental role in structural proteins to their dynamic involvement in cellular signaling and their implications in disease and drug design.

The Collagen Triple Helix: The Archetypal Pro-Gly Structure

The most prominent example of the structural importance of proline and glycine is found in collagen, the most abundant protein in mammals.[4] The stability of the iconic collagen triple helix is critically dependent on a repeating Gly-X-Y sequence, where X is frequently proline and Y is often 4-hydroxyproline (Hyp).[5][6]

-

Glycine's Essential Role: The small size of the glycine residue is essential, as it occupies the sterically hindered space at the center of the triple helix, allowing the three polypeptide chains to pack tightly together.[4][7]

-

Proline and Hydroxyproline's Contribution: The proline and hydroxyproline residues, with their rigid ring structures, are crucial for the formation of the left-handed polyproline type II (PPII) helix conformation of the individual chains.[8][9] This conformation, in turn, facilitates the winding of the three chains into a right-handed triple helix, providing the immense tensile strength characteristic of collagen.[4] The hydroxylation of proline to hydroxyproline further stabilizes the triple helix through stereoelectronic effects and hydrogen bonding.[6][8]

Part 2: Pro-Gly Sequences as Hubs for Molecular Interactions

Beyond their structural roles, proline-rich regions, often punctuated by glycine residues, serve as critical recognition motifs for a variety of protein interaction domains.[10] These interactions are fundamental to the assembly and regulation of intracellular signaling complexes.[9]

SH3 Domains and Proline-Rich Motifs: A Classic Recognition Paradigm

Src Homology 3 (SH3) domains are among the most well-characterized protein modules that bind to proline-rich sequences.[11] These domains are integral components of many signaling pathways, mediating protein-protein interactions that are crucial for processes like cell growth and cytoskeletal rearrangement.[10]

-

The PxxP Motif: The canonical binding motif for SH3 domains is the PxxP sequence, where 'x' can be any amino acid.[12][13] The proline residues adopt a left-handed polyproline type II (PPII) helix conformation, which fits into a hydrophobic pocket on the surface of the SH3 domain.[11][14]

-

Specificity Determinants: While the PxxP core is essential, the residues flanking this motif, as well as those represented by 'x', play a crucial role in determining the specificity of the interaction for different SH3 domains.[12][15] Arginine and leucine residues are often found in these positions and contribute significantly to binding affinity and selectivity.[14] Glycine residues within or near these proline-rich sequences can provide the necessary flexibility for the peptide to adopt the optimal conformation for binding.

WW Domains: Another Proline-Recognition Module

WW domains, named for two conserved tryptophan residues, are another class of protein modules that recognize proline-rich sequences.[16] These domains are smaller than SH3 domains and are involved in a wide array of cellular processes, including RNA processing and transcription.[16][17]

-

Diverse Recognition Motifs: WW domains exhibit broader ligand specificity compared to SH3 domains. They can recognize various proline-containing motifs, including PPxY (where Y is tyrosine), PPLP, and proline-rich sequences that also contain glycine, methionine, or arginine.[16][18]

-

Proline-Glycine-Methionine (PGM) Motif: Some WW domains, like those in the formin-binding proteins FBP11 and FBP21, recognize a proline-, glycine-, and methionine-rich (PGM) motif.[18][19] This highlights the importance of glycine in concert with proline for creating specific recognition sites for certain WW domains.

Other Pro-Gly Mediated Interactions

The role of Pro-Gly sequences in mediating protein-protein interactions extends beyond SH3 and WW domains.

-

EVH1 Domains: Enabled/VASP Homology 1 (EVH1) domains also recognize proline-rich motifs and are involved in cytoskeletal dynamics.[10]

-

Intrinsically Disordered Proteins (IDPs): In the context of IDPs, Pro-Gly sequences can act as flexible linkers between folded domains, or they can be part of transient interaction motifs that become structured only upon binding to a partner protein. The presence of both proline and glycine in these regions can fine-tune the balance between structural propensity and conformational flexibility.[3]

Part 3: Experimental Analysis of Pro-Gly Function

Investigating the function of Pro-Gly sequences requires a combination of synthetic, biophysical, and biochemical approaches.

Peptide Synthesis and Modification

The chemical synthesis of peptides containing Pro-Gly sequences is a fundamental tool for their study.

-

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides.

Protocol: Solid-Phase Synthesis of a Model Pro-Gly Peptide (Ac-GPGP-NH2)

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

First Amino Acid Coupling: Couple Fmoc-Pro-OH to the resin using a coupling agent like HBTU in the presence of a base such as DIEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Gly-OH to the deprotected N-terminus of the resin-bound proline.

-

Repeat Deprotection and Coupling: Repeat steps 3 and 4 for the subsequent Pro and Gly residues.

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with acetic anhydride.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

-

-

Proline Modifications: A key post-translational modification is the hydroxylation of proline to hydroxyproline. "Proline editing" techniques allow for the site-specific introduction of various proline analogs into synthetic peptides to probe the effects of these modifications on structure and function.[20]

Biophysical Characterization

A variety of biophysical techniques can be employed to characterize the structural properties of Pro-Gly containing peptides.

-

Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of peptides in solution. Peptides with a high content of proline in a PPII helix conformation exhibit a characteristic CD spectrum with a strong negative band around 205 nm and a weak positive band around 228 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information. 2D NMR experiments like TOCSY and NOESY can be used to assign all proton resonances and determine through-bond and through-space connectivities, respectively. These data can be used to calculate the three-dimensional structure of the peptide and to map the binding interface upon interaction with a partner protein. A key feature of proline-containing peptides is the cis-trans isomerization of the X-Pro peptide bond, which is slow on the NMR timescale and results in two distinct sets of resonances.[20]

| Biophysical Technique | Information Gained | Typical Values for Pro-Gly Peptides |

| Circular Dichroism | Secondary structure content | PPII helix: Strong negative peak at ~205 nm |

| NMR Spectroscopy | 3D structure, dynamics, binding sites | Distinct chemical shifts for cis and trans isomers |

| Mass Spectrometry | Molecular weight verification | Accurate mass confirmation of the synthesized peptide |

Interaction Studies

Quantitative analysis of the binding of Pro-Gly peptides to their target proteins is crucial for understanding their biological function.

-

Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics and affinity of molecular interactions in real-time.

Protocol: SPR Analysis of a Pro-Gly Peptide Binding to an SH3 Domain

-

Immobilization: Covalently immobilize the SH3 domain onto the surface of a sensor chip.

-

Analyte Injection: Inject a series of concentrations of the Pro-Gly peptide over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound peptide.

-

Kinetic Analysis: Fit the association and dissociation curves to a binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding and can directly determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Part 4: Pro-Gly Sequences in Disease and Drug Development

The critical roles of Pro-Gly sequences in both structural integrity and cellular signaling mean that their dysregulation is implicated in numerous diseases.

The Role of Pro-Gly in Pathophysiology

-

Collagenopathies: Mutations that disrupt the Gly-X-Y repeat in collagen genes can have devastating consequences, leading to diseases such as osteogenesis imperfecta (brittle bone disease) and Ehlers-Danlos syndrome. Replacing the crucial glycine with a bulkier amino acid prevents the proper formation of the triple helix, leading to unstable collagen.

-

Cancer: Aberrant signaling through pathways involving SH3 and WW domain interactions with proline-rich motifs is a hallmark of many cancers. Overexpression or mutation of proteins in these pathways can lead to uncontrolled cell growth and proliferation.

-

Inflammatory Diseases: The tripeptide Pro-Gly-Pro (PGP) is a degradation product of collagen that acts as a chemoattractant for neutrophils, contributing to inflammation in diseases like Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis.[21]

-

Neurodegenerative Diseases: The aggregation of proteins into amyloid fibrils is a key feature of diseases like Alzheimer's. Interestingly, there is an inverse correlation between the content of proline and glycine in a peptide and its propensity to form amyloid fibrils; high Pro-Gly content favors elastomeric properties and impedes amyloid formation.[22] Conversely, mutations involving glycine residues in proteins like TDP-43, which is implicated in ALS, can promote amyloidogenesis.[23]

Targeting Pro-Gly Mediated Interactions for Therapeutic Benefit

The involvement of Pro-Gly mediated interactions in disease makes them attractive targets for therapeutic intervention.

-

Inhibition of Protein-Protein Interactions: A major strategy is the development of peptide or small-molecule inhibitors that block the binding of proline-rich motifs to domains like SH3. These inhibitors can be designed to mimic the PxxP motif and compete with the natural ligand for binding to the protein domain.

-

Modulating Enzyme Activity: In the case of inflammatory diseases driven by PGP, inhibiting the enzymes responsible for its generation from collagen is a potential therapeutic approach.

-

Neuroprotective Peptides: Some Gly-Pro containing peptides have shown neuroprotective effects in cell culture models of oxidative stress, suggesting their potential as therapeutic leads.[24] Furthermore, the cyclic dipeptide cyclo(Gly-Pro) is a metabolite of insulin-like growth factor-1 (IGF-1) and has neuroprotective and cognitive-enhancing properties.[25]

Part 5: Conclusion and Future Directions

Proline-glycine sequences represent a fascinating example of how the unique properties of individual amino acids can be combined to create peptide motifs with a wide range of functions. From providing the structural backbone of the extracellular matrix to orchestrating complex intracellular signaling networks, the interplay between proline's rigidity and glycine's flexibility is a recurring theme in protein science. As our understanding of the roles of these sequences in disease continues to grow, so too will the opportunities for developing novel therapeutics that target these critical interactions. Future research will likely focus on the more subtle roles of Pro-Gly sequences in the context of intrinsically disordered proteins, their involvement in the formation of biomolecular condensates through liquid-liquid phase separation, and their application in the design of novel biomaterials with tunable mechanical properties.

References

- Vertex AI Search. (2024, November 6). Key Benefits of Glycine and Proline for Collagen Production.

- Vertex AI Search. Proline.

- Vertex AI Search. (1995, April 11). Proline-rich sequences that bind to Src homology 3 domains with individual specificities.

- Vertex AI Search. WW domain-mediated interactions reveal a spliceosome-associated protein that binds a third class of proline-rich motif - PMC.

- Vertex AI Search. (1995, April 11). Proline-Rich Sequences that Bind to Src Homology 3 Domains with Individual Specificities.

- Bedford, M. T., Reed, R., & Leder, P. (1998). WW domain-mediated interactions reveal a spliceosome-associated protein that binds a third class of proline-rich motif: the proline glycine and methionine-rich motif. PubMed, 95(18), 10602–10607.

- Natural Force. (2025, November 13).

- Bedford, M. T., Frankel, A., Yaffe, M. B., Clarke, S., Leder, P., & Richard, S. (1998). WW domain-mediated interactions reveal a spliceosome-associated protein that binds a third class of proline-rich motif: The proline glycine and methionine-rich motif. PNAS, 95(18), 10602–10607.

- Méderi. (2023, September 18). Build your collagen from the ground up - How collagen is produced in the body.

- Wikipedia. Proline.

- Glover, K. J., Pérez-Payá, E., & Houghten, R. A. (n.d.). The role of proline and glycine in determining the backbone flexibility of a channel-forming peptide. PubMed.

- Wikipedia. Cyclic glycine-proline.

- Komuro, A., Saeki, M., & Kato, S. (2000). Association of two nuclear proteins, Npw38 and NpwBP, via the interaction between the WW domain and a novel proline-rich motif containing glycine and arginine. PubMed, 275(51), 40354–40361.

- Quora. (2023, January 25). Why do proline and glycine act as destabilizing agents?

- Sudol, M., & Hunter, T. (2000). WW Domains Provide a Platform for the Assembly of Multiprotein Networks. PMC.

- Li, P., Mai, K., Trushenski, J., & Wu, G. (2025, September 16). Potential Benefits of Glycine, Proline and Hydroxyproline on Growth and Flesh Quality of Mirror Carp (Cyprinus carpio var. specularis). PMC.

- EMBL-EBI. SH3 domain (IPR001452) - InterPro entry.

- Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. PubMed, 9(9), 736–744.

- Prentø, P. (2007, August 15). The role of glycine and prolines in connective tissue fiber staining with hydrogen bonding dyes. PubMed.

- Lim, W. A., & Kay, B. K. (2003, April 22). The Structure and Function of Proline Recognition Domains. Lim Lab | UCSF.

- Schuler, L. D., & Eaton, W. A. (2005, February 18). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society, 127(8), 2876–2884.

- Gudasheva, T. A., Seredenin, S. B., & Ostrovskaya, R. U. (2025, August 5). Structural-functional study of glycine-and-proline-containing peptides (Glyprolines) as potential neuroprotectors.

- Yu, H., Chen, J. K., Feng, S., Dalgarno, D. C., Brauer, A. W., & Schreiber, S. L. (1994, March 11). Structural Basis for the Binding of Proline-Rich Peptides to SH3 Domains. PubMed - NIH.

- Quora. (2017, March 30). What does proline do to the protein structure?

- ResearchGate. (2019, April 2). What is the proline effect on protein structure?

- Gaggar, A., & Jackson, P. L. (n.d.). Proline-Glycine-Proline as a Potential Biomarker in Chronic Obstructive Pulmonary Disease and Cystic Fibrosis. PMC.

- Gapsys, V., & de Groot, B. L. (2021, June 5).

- Gaggar, A., & Jackson, P. L. (n.d.). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. PMC.

- Zondlo, N. J. (2013, February 12). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3052–3066.

- Chen, Y.-C., Chen, K.-H., & Chen, Y.-R. (2014, August 4). The Influence of Pathological Mutations and Proline Substitutions in TDP-43 Glycine-Rich Peptides on Its Amyloid Properties and Cellular Toxicity. PLOS One.

- Rauscher, S., & Pomès, R. (2006, November 15). Proline and glycine control protein self-organization into elastomeric or amyloid fibrils. PubMed.

- ResearchGate.

Sources

- 1. quora.com [quora.com]

- 2. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Build your collagen from the ground up - How collagen is produced in the body [mederinutricion.com]

- 5. naturalforce.com [naturalforce.com]

- 6. Potential Benefits of Glycine, Proline and Hydroxyproline on Growth and Flesh Quality of Mirror Carp (Cyprinus carpio var. specularis) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of glycine and prolines in connective tissue fiber staining with hydrogen bonding dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proline - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. limlab.ucsf.edu [limlab.ucsf.edu]

- 11. researchgate.net [researchgate.net]

- 12. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. InterPro [ebi.ac.uk]

- 14. Structural basis for the binding of proline-rich peptides to SH3 domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. authors.library.caltech.edu [authors.library.caltech.edu]

- 16. WW Domains Provide a Platform for the Assembly of Multiprotein Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WW domain-mediated interactions reveal a spliceosome-associated protein that binds a third class of proline-rich motif: the proline glycine and methionine-rich motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. WW domain-mediated interactions reveal a spliceosome-associated protein that binds a third class of proline-rich motif: The proline glycine and methionine-rich motif - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Proline-Glycine-Proline as a Potential Biomarker in Chronic Obstructive Pulmonary Disease and Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proline and glycine control protein self-organization into elastomeric or amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Influence of Pathological Mutations and Proline Substitutions in TDP-43 Glycine-Rich Peptides on Its Amyloid Properties and Cellular Toxicity | PLOS One [journals.plos.org]

- 24. researchgate.net [researchgate.net]

- 25. Cyclic glycine-proline - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Solution-Phase Synthesis Protocol for N-Boc-Pro-Gly-OMe

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly optimized, self-validating solution-phase peptide synthesis (SPPS) protocol for the dipeptide N-tert-butoxycarbonyl-prolyl-glycine methyl ester (N-Boc-Pro-Gly-OMe), emphasizing mechanistic causality, high-yield coupling, and rigorous analytical validation.

Introduction & Mechanistic Rationale

The dipeptide N-Boc-Pro-Gly-OMe serves as a critical structural motif and intermediate building block in the synthesis of complex oligopeptides, peptidomimetics, and GLP-1 analogs. In peptide synthesis, coupling a sterically demanding secondary amine derivative (like Proline) to a primary amine (like Glycine) requires careful selection of activation chemistry to maximize yield and minimize side reactions.

While classical methods often utilize N,N′-Dicyclohexylcarbodiimide (DCC)[1], the generation of insoluble dicyclohexylurea (DCU) severely complicates downstream purification. Furthermore, Boc-SPPS remains a highly relevant technique for synthesizing hydrophobic sequences, making optimized solution-phase Boc-chemistry highly valuable[2].

This protocol employs the uronium salt TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in conjunction with HOBt (1-Hydroxybenzotriazole) and DIPEA (N,N-Diisopropylethylamine)[3].

Mechanistic Causality of Reagents: TBTU rapidly activates the Boc-Pro-OH carboxyl group to form a highly reactive O-acyluronium intermediate. However, if left unchecked, this intermediate can react directly with the incoming amine to form a dead-end guanidinium byproduct. The addition of HOBt acts as a nucleophilic interceptor, converting the transient uronium species into a stable, yet highly reactive, OBt-active ester. This active ester smoothly undergoes aminolysis with the incoming H-Gly-OMe, driving the reaction to >90% yield while suppressing epimerization[3].

Experimental Design & Reagent Matrix

The following stoichiometry is optimized for a standard 10.0 mmol scale reaction, ensuring complete consumption of the limiting reagent (Boc-Pro-OH) while utilizing a slight excess of the amine and coupling additives to drive the reaction forward.

Table 1: Stoichiometry and Reagent Matrix (10.0 mmol Scale)

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |

| Boc-Pro-OH | Electrophile (Limiting) | 215.25 | 1.00 eq | 2.15 g |

| H-Gly-OMe·HCl | Nucleophile | 125.55 | 1.05 eq | 1.32 g |

| TBTU | Uronium Coupling Agent | 321.10 | 1.00 eq | 3.21 g |

| HOBt (anhydrous) | Active Ester Additive | 135.13 | 1.05 eq | 1.42 g |

| DIPEA | Non-nucleophilic Base | 129.24 | 3.00 eq | 5.23 mL |

| Dichloromethane (DCM) | Reaction Solvent | 84.93 | N/A | 60.0 mL |

Step-by-Step Methodology

Amine Free-Basing & Carboxyl Activation

-

Solubilization: Dissolve Boc-Pro-OH (2.15 g, 10.0 mmol) in 50 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Deprotonation: Add DIPEA (5.23 mL, 30.0 mmol) to the solution. Causality Insight: A 3-fold excess of DIPEA is critical. It ensures complete deprotonation of the Boc-Pro-OH carboxylic acid for TBTU activation, while reserving enough basicity to neutralize the hydrochloride salt of the glycine ester in the subsequent step.

-

Activation: Add HOBt (1.42 g, 10.5 mmol) and TBTU (3.21 g, 10.0 mmol) sequentially. Stir the mixture at room temperature for 30 minutes. Causality Insight: This 30-minute pre-activation window allows the complete formation of the OBt-active ester before the nucleophile is introduced, preventing uronium-induced side reactions.

Peptide Coupling

-

Nucleophile Preparation: In a separate vial, suspend H-Gly-OMe·HCl (1.32 g, 10.5 mmol) in 10 mL of DCM.

-

Aminolysis: Add the H-Gly-OMe suspension dropwise to the activated Boc-Pro-OH reaction mixture.

-

Reaction: Cap the flask under an inert atmosphere (N₂ or Ar) and stir vigorously at room temperature for 15 hours (overnight)[3].

-

Validation (TLC): Monitor reaction completion via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1 v/v) solvent system. The target dipeptide spot typically elutes at an

of ~0.18[3].

Aqueous Work-Up (Liquid-Liquid Extraction)

Causality Insight: Solution-phase synthesis relies heavily on Liquid-Liquid Extraction (LLE) to selectively partition coupling reagents and unreacted starting materials into the aqueous phase, leaving the hydrophobic protected dipeptide in the organic phase. 8. Dilute the reaction mixture with an additional 40 mL of DCM. 9. Acid Wash: Transfer to a separatory funnel and wash with 10% aqueous Citric Acid (2 × 50 mL). Purpose: Protonates and extracts unreacted DIPEA and trace H-Gly-OMe into the aqueous layer. 10. Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL). Purpose: Deprotonates and extracts unreacted Boc-Pro-OH, HOBt, and acidic byproducts. 11. Brine Wash: Wash with saturated NaCl solution (1 × 50 mL) to remove residual water from the organic phase. 12. Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude peptide as a viscous oil or foam.

Purification

-

Purify the crude product via Flash Column Chromatography on silica gel (approx. 24 g) using a gradient elution of EtOAc/Hexane[3].

-

Pool the product-containing fractions and evaporate to yield pure N-Boc-Pro-Gly-OMe. (Expected yield: 85–93%).

Analytical Characterization

To validate the structural integrity of the synthesized dipeptide, analytical data should be cross-referenced against established literature values[4].

Table 2: Expected Analytical Signatures

| Analytical Method | Expected Signals / Values |

| ¹H NMR (CDCl₃, 300/600 MHz) | Pro: δ 4.31 (m, 1H, CαH), 3.49 (m, 2H, CδH), 2.20-2.14 (m, 2H, CβH), 1.98-1.86 (m, 2H, CγH), 1.46 (s, 9H, Boc).Gly: δ 7.39/7.01 (d, 1H, NH), 4.04 (d, 2H, CαH), 3.74 (s, 3H, OCH₃)[3][4]. |

| ESI-MS (Positive Ion Mode) | Calculated for C₁₃H₂₂N₂O₅Na: 309.1 m/z.Found: [M + Na]⁺ 309.2 m/z[4]. |

| TLC ( | ~0.18 (EtOAc/Hexane = 1/1 v/v)[3]. |

Visualizations

Fig 1: Step-by-step experimental workflow for the solution-phase synthesis of N-Boc-Pro-Gly-OMe.

Fig 2: Mechanistic pathway of TBTU/HOBt-mediated carboxyl activation and peptide bond formation.

References

- Title: Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters.

- Title: Supporting Information (Peptide Synthesis Analytical Data).

- Title: The application of "backdoor induction" in bioinspired asymmetric catalysis Electronic Supplementary Information (ESI).

- Title: A Comparative Guide to Fmoc-Gly-OH and Boc-Gly-OH in Solid-Phase Peptide Synthesis.

Sources

Application Note: A Practical Guide to the Solution-Phase Synthesis of N-Boc-Pro-Gly-OMe

Introduction: The Rationale for Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) has become the dominant methodology for the assembly of long peptides, classical solution-phase synthesis remains a highly relevant and powerful strategy, particularly for the large-scale production of short peptides and peptide fragments.[1] Its advantages include scalability, ease of purification for intermediates, and the avoidance of issues related to resin cleavage and side-chain anchoring.[1]

This guide provides a detailed protocol and scientific rationale for the synthesis of the dipeptide N-Boc-Pro-Gly-OMe, a common building block in medicinal chemistry. We will explore the coupling of N-tert-butoxycarbonyl-L-proline (N-Boc-Pro-OH) with glycine methyl ester hydrochloride (H-Gly-OMe·HCl) using the N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) activation method. This document is designed to provide both a step-by-step methodology and an in-depth understanding of the chemical principles and critical parameters that ensure a successful synthesis.

Core Principles and Mechanistic Insights

The synthesis of N-Boc-Pro-Gly-OMe involves the formation of an amide (peptide) bond between the carboxyl group of N-Boc-Pro-OH and the amino group of H-Gly-OMe. This process requires three key stages: protection, activation, and coupling.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function of proline.[2] Its purpose is to prevent self-coupling of proline and to ensure that the peptide bond forms exclusively between the intended carboxyl and amino groups. The Boc group is stable under the neutral or slightly basic conditions of the coupling reaction but can be readily removed with a moderately strong acid like trifluoroacetic acid (TFA) for subsequent chain elongation.[3]

Carboxyl Group Activation with DCC/HOBt

Direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under mild conditions.[4] Coupling reagents are therefore essential. DCC is a widely used dehydrating agent that activates the carboxyl group of N-Boc-Pro-OH. The mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate.

However, this intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct.[5] To mitigate these side reactions and improve efficiency, an additive such as HOBt is used. HOBt intercepts the O-acylisourea to form an active HOBt-ester.[6] This ester is less reactive than the O-acylisourea, which reduces the rate of racemization, but is sufficiently electrophilic to react efficiently with the amino group of glycine methyl ester to form the desired peptide bond.[4] The overall process results in the formation of the dipeptide and the insoluble byproduct, dicyclohexylurea (DCU).

Experimental Workflow and Protocols

The synthesis of N-Boc-Pro-Gly-OMe is a two-step process: first, the neutralization of the glycine methyl ester hydrochloride salt, and second, the coupling reaction itself.

Visualizing the Workflow

Caption: Workflow for the solution-phase synthesis of N-Boc-Pro-Gly-OMe.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Stoichiometry (eq.) | Notes |

| N-Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | 1.0 | Ensure it is dry. |

| Glycine methyl ester hydrochloride | C₃H₈ClNO₂ | 125.55 | 1.0 | Store in a desiccator. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.1 | Moisture sensitive; handle in a well-ventilated hood. |

| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | 1.1 | Anhydrous grade is preferred. |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 1.0 | Use to neutralize the HCl salt without forming salts. |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | Solvent for reaction. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | Used in work-up and chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | - | Used in chromatography. |

| 1N Hydrochloric Acid (HCl) | HCl | 36.46 | - | For aqueous wash. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | For aqueous wash. |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | For aqueous wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | For drying organic layer. |

Step-by-Step Synthesis Protocol

Note: Perform all steps under a nitrogen or argon atmosphere using anhydrous solvents to prevent unwanted side reactions with water.

-

Preparation of the Amine Component:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add glycine methyl ester hydrochloride (1.0 eq).

-

Suspend the salt in anhydrous dichloromethane (DCM, approx. 5 mL per mmol of the salt).

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add N,N-diisopropylethylamine (DIPEA, 1.0 eq) dropwise to the stirred suspension.

-

Stir the mixture at 0°C for 20 minutes. The suspension should clarify as the free amine is formed.

-

-

Activation of the Carboxyl Component:

-

In a separate flame-dried flask, dissolve N-Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (approx. 5 mL per mmol of Boc-Proline).

-

Cool this solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the N-Boc-Proline/HOBt mixture.

-

Allow the activation mixture to stir at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) may begin to form.

-

-

Coupling Reaction:

-

Transfer the activated N-Boc-Proline solution (from step 2) to the flask containing the free glycine methyl ester (from step 1) via cannula or a dropping funnel at 0°C.

-

Rinse the activation flask with a small amount of anhydrous DCM and add it to the reaction mixture to ensure a complete transfer.

-

Allow the reaction mixture to stir at 0°C for 2 hours, then slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting N-Boc-Proline is consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct.

-

Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with cold DCM.

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1N HCl (2 x volume of organic layer) to remove any unreacted amine and excess DIPEA.

-

Saturated NaHCO₃ solution (2 x volume) to remove unreacted HOBt and N-Boc-Proline.

-

Brine (1 x volume) to remove residual water.

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification

The crude product, which may be a viscous oil or a semi-solid, should be purified by silica gel column chromatography.[7]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes) is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-Boc-Pro-Gly-OMe.

Product Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Outcome |

| Appearance | Colorless to pale yellow viscous oil or semi-solid mass. It is not uncommon for protected dipeptides to resist crystallization.[7] |

| Yield | 75-90% (after chromatography) |

| TLC | Rf = 0.3-0.4 (40% Ethyl Acetate in Hexanes); visualize with ninhydrin (negative, as amine is protected) followed by potassium permanganate or ceric ammonium molybdate stain. |

| ¹H NMR (CDCl₃) | Expected signals for Boc (singlet, ~1.4 ppm, 9H), Proline ring protons (multiplets, ~1.8-2.3 ppm and ~3.4-3.6 ppm), Proline α-CH (multiplet, ~4.2-4.4 ppm), Glycine α-CH₂ (doublet of doublets, ~3.9-4.1 ppm), and methyl ester (singlet, ~3.7 ppm). |

| Mass Spec (ESI) | Calculated for C₁₃H₂₂N₂O₅: 286.15 g/mol . Expected [M+H]⁺ = 287.16, [M+Na]⁺ = 309.14. |

Troubleshooting and Scientific Considerations

-

Epimerization of Proline: The use of carbodiimides like DCC, even with HOBt, can lead to a low level of racemization (epimerization) at the α-carbon of proline.[8] For applications requiring exceptionally high optical purity, alternative coupling reagents such as HATU or HCTU in combination with a hindered base like DIPEA or 2,4,6-collidine are recommended.[8]

-

Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents were strictly anhydrous. The presence of water will hydrolyze the activated ester and quench the DCC.

-

Low Yield after Work-up: Emulsion formation during aqueous washes can lead to product loss. If this occurs, adding more brine can help break the emulsion. Ensure the pH is distinctly acidic (~2) during the HCl wash and basic (~9) during the NaHCO₃ wash for efficient extraction of impurities.

-

Difficulty in Purification: The DCU byproduct is notoriously difficult to remove completely if it is not fully precipitated before filtration. Ensuring the reaction mixture is thoroughly chilled before filtering is critical.

Conclusion

This application note provides a robust and well-characterized protocol for the solution-phase synthesis of N-Boc-Pro-Gly-OMe. By understanding the underlying chemical principles of protection, activation, and coupling, and by carefully controlling the reaction parameters, researchers can reliably produce this valuable dipeptide building block. The choice of the DCC/HOBt method represents a classic, cost-effective approach, while awareness of its limitations, such as potential epimerization, allows for informed decisions on when to employ more advanced coupling reagents for highly sensitive applications.

References

-

Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. PMC. [Online] Available at: [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Online] Available at: [Link]

-

Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. [Online] Available at: [Link]

-

Subirós-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Online] Available at: [Link]

-

Master Organic Chemistry. (2019). Synthesis of Peptides. [Online] Available at: [Link]

-

Edelmann, F. T. (2021). Who are the best sovent for cristalisation of BOC-Glycine-Proline-OMe? ResearchGate. [Online] Available at: [Link]

-

Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. [Online] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

coupling reagents for N-BOC-PRO-GLY-OME in SPPS

Application Note: Precision Synthesis of N-Boc-Pro-Gly-OMe via Solid Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Strategic Analysis

The synthesis of N-Boc-Pro-Gly-OMe presents a deceptive challenge. While a dipeptide appears simple, the specific sequence of Proline and Glycine induces a "conformationally privileged" turn that drastically accelerates Diketopiperazine (DKP) formation.

In standard SPPS, DKP formation is a primary cause of yield loss for C-terminal Pro-Gly sequences, often occurring during the neutralization step following acid deprotection. However, the target molecule here requires the retention of the N-terminal Boc group and a C-terminal Methyl Ester (OMe) .

The Strategic Pivot: Instead of standard acidolysis (HF/TFMSA) which yields free acids, this protocol utilizes Base-Catalyzed Transesterification directly from Merrifield resin. This approach serves two critical functions:

-

One-Pot Cleavage & Functionalization: It releases the peptide as the desired methyl ester (-OMe) in a single step.

-